molecular formula C24H22N4O2 B11207953 N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide

N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide

Cat. No.: B11207953
M. Wt: 398.5 g/mol
InChI Key: OSIRXWQWDKATQX-UHFFFAOYSA-N
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Description

N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a benzamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is often prepared via condensation reactions involving suitable amines and carbonyl compounds. The final step involves coupling these components through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise reagent addition and temperature control. The purification of the final product would involve techniques such as recrystallization, chromatography, or distillation, depending on the specific properties of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: As a probe for studying biological pathways and interactions, particularly those involving aromatic compounds.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[(5-Methylfuran-2-YL)methyl]-3-{[5-(3-methylphenyl)pyrimidin-2-YL]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target, but could include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-[[5-(3-methylphenyl)pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C24H22N4O2/c1-16-5-3-6-18(11-16)20-13-26-24(27-14-20)28-21-8-4-7-19(12-21)23(29)25-15-22-10-9-17(2)30-22/h3-14H,15H2,1-2H3,(H,25,29)(H,26,27,28)

InChI Key

OSIRXWQWDKATQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2)NC3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C

Origin of Product

United States

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